molecular formula C21H20O11 B1665802 Astragalin CAS No. 480-10-4

Astragalin

Cat. No. B1665802
CAS RN: 480-10-4
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-QSOFNFLRSA-N
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Description

Astragalin is a chemical compound that can be isolated from Phytolacca americana (the American pokeweed) or in the methanolic extract of fronds of the fern Phegopteris connectilis . It is also found in wine . Astragalin is a 3-O-glucoside of kaempferol .


Synthesis Analysis

Astragalin can be synthesized from naringenin in Escherichia coli by modulating heterologous pathways and optimizing fermentation conditions . The maximal astragalin production reached 1738.5±24.8 mg/L without kaempferol accumulation .


Molecular Structure Analysis

Astragalin has a molecular formula of C21H20O11 and a molecular weight of 448.38 . It is a 3-O-glucoside of kaempferol .


Chemical Reactions Analysis

Astragalin has been reported to decrease the neurodegeneration in C. elegans stimulated by 6-OHDA and increase lifespan of astragalin-treated nematode .


Physical And Chemical Properties Analysis

Astragalin has a molecular formula of C21H20O11 and a molecular weight of 448.38 . It is a 3-O-glucoside of kaempferol . The HPLC-based cyclocondensation method was further developed and validated specifically for quantitative analysis of the isothiocyanate compounds in the Astragalin extracts, and the concentration of astragalin in the Astragalin extracts was determined by the HPLC method .

Scientific Research Applications

Reproductive Health

Astragalin (AG) has shown promise in treating reproductive diseases, particularly those triggered by diabetes mellitus (DM). It has been effective in suppressing spermatogenesis dysfunction in diabetic rats, mitigating body and testis weight decline, and ameliorating reproductive organ injury and sperm damage .

Neuroprotection

In studies involving cells and animal models, Astragalin has demonstrated neuroprotective effects. For instance, it increased SIRT1 and decreased inflammatory markers like NF-κB p65, NLRP3, IL-1β, gasdermin D, caspase-1, and Iba1 in LPS + ATP-induced BV2 cells .

Anti-Inflammatory Applications

Astragalin is a key component in several traditional Chinese anti-inflammatory medications and has attracted attention for its effectiveness in alleviating inflammation. It’s being studied for its potential mechanisms and applications in this field .

Hemostasis and Blood Viscosity

Research has indicated that Astragalin can affect coagulation factors by reducing the effective time of prothrombin time (PT) and activated partial thromboplastin time (APTT), as well as increasing fibrinogen (FIB) content. It also impacts blood viscosity parameters such as whole blood viscosity (WBV), plasma viscosity (PV), erythrocyte sedimentation rate (ESR), and packed cell volume (PCV) .

Immunomodulation

Astragalin is part of the pharmacological action of Astragalus polysaccharides (APS), which are known to affect immune function at the organ, cellular, and molecular levels. The latest research progress illustrates its potential clinical applications in immunomodulation .

Mechanism of Action

Target of Action

Astragalin, a type of flavonoid glycoside, interacts with various molecular targets such as transcription factors (NF-κB, TNF-α, and TGF-β1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLCγ1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, IκBα, PI3K, and PKCβ2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-xL, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN-γ) .

Mode of Action

Astragalin exerts its effects by regulating and modulating these targets. For instance, it has been found to possess inhibitory effects on inflammation-related factors and protein levels in various in vitro cell models, such as macrophages, microglia, and epithelial cells .

Biochemical Pathways

Astragalin regulates complex signaling networks, including NF-κB, MAPK, JAK/STAT pathways . It also promotes the intrinsic and extrinsic coagulation system . In addition, it has been found to be involved in the biosynthesis of kaempferol and astragalin from naringenin in Escherichia coli .

Result of Action

Astragalin demonstrates promising anti-inflammatory potential in various models of inflammatory diseases . It has been found to effectively alleviate neuroinflammation and brain damage, and it also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Moreover, Astragalin has been shown to increase whole blood viscosity (WBV), plasma viscosity (PV), erythrocyte sedimentation rate (ESR), and packed cell volume (PCV), revealing its procoagulant effects .

Action Environment

Environmental factors like air pollutants may result in considerable production of reactive oxygen species in the airways. Astragalin, isolated from leaves of persimmon and green tea, can be effective in alleviating ROS-prompted bronchial fibrosis as it has the capability to inhibit autophagosome formation in the airways .

Safety and Hazards

Astragalin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUKWEQWGBDDQB-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017739
Record name Astragalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Astragalin

CAS RN

480-10-4
Record name Astragalin
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Record name Astragalin
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Record name Astragalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)
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Record name ASTRAGALIN
Source FDA Global Substance Registration System (GSRS)
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Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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